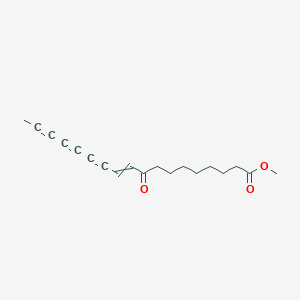
Methyl 9-oxooctadec-10-ene-12,14,16-triynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxooctadec-10-ene-12,14,16-triynoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of 10-octadecene-12,14,16-triynoic acid, characterized by the presence of multiple triple bonds and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-oxooctadec-10-ene-12,14,16-triynoate typically involves the esterification of 10-octadecene-12,14,16-triynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxooctadec-10-ene-12,14,16-triynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The keto group and triple bonds make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkenes, alkanes.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 9-oxooctadec-10-ene-12,14,16-triynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate the phosphoinositide 3-kinase (PI3K) pathway, leading to increased glucose uptake in cells . This mechanism is particularly relevant in the context of its potential antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-oxooctadec-10-en-12-ynoate
- Methyl 12-oxo-9,10-epoxyoctadecanoate
- Methyl 10-octadecene-12,14,16-triynoate
Uniqueness
Methyl 9-oxooctadec-10-ene-12,14,16-triynoate stands out due to its multiple triple bonds and keto group, which confer unique reactivity and potential biological activities.
Properties
CAS No. |
61671-19-0 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 9-oxooctadec-10-en-12,14,16-triynoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15H,8,10-11,13-14,16-17H2,1-2H3 |
InChI Key |
XBFWDYWTGVLKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















